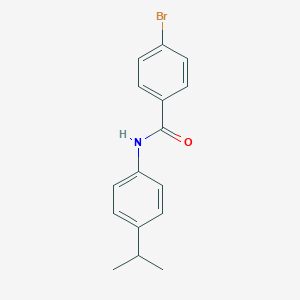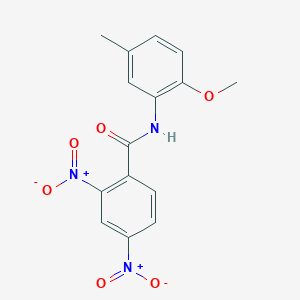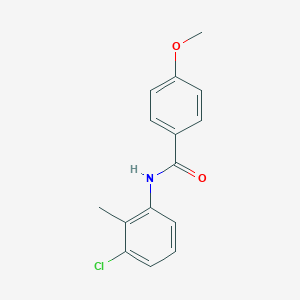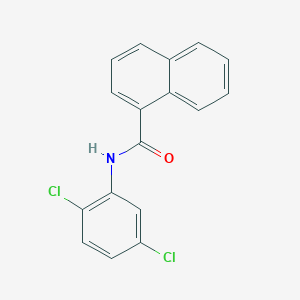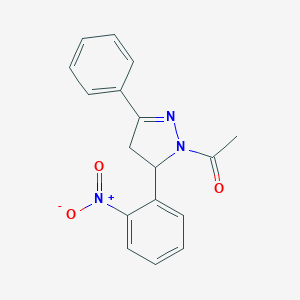
1-acetyl-5-{2-nitrophenyl}-3-phenyl-4,5-dihydro-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-acetyl-5-{2-nitrophenyl}-3-phenyl-4,5-dihydro-1H-pyrazole is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a nitro group attached to a phenyl ring, which is further connected to a pyrazole ring system. The compound’s structure imparts unique chemical and physical properties, making it a subject of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-acetyl-5-{2-nitrophenyl}-3-phenyl-4,5-dihydro-1H-pyrazole typically involves the cyclocondensation of acetylenic ketones with hydrazines. The reaction is carried out in ethanol, providing two regioisomeric pyrazoles . The reaction conditions are mild, often requiring reflux in ethanol for several hours to achieve the desired product.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and efficiency.
化学反応の分析
Types of Reactions: 1-acetyl-5-{2-nitrophenyl}-3-phenyl-4,5-dihydro-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using common reducing agents like hydrogen in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of nitroso or amino derivatives.
Reduction: Formation of amino-phenyl derivatives.
Substitution: Halogenated phenyl derivatives.
科学的研究の応用
1-acetyl-5-{2-nitrophenyl}-3-phenyl-4,5-dihydro-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1-acetyl-5-{2-nitrophenyl}-3-phenyl-4,5-dihydro-1H-pyrazole is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its functional groups. The nitro group can undergo bioreduction to form reactive intermediates, which may interact with cellular components, leading to various biological effects.
類似化合物との比較
Pyrazole: A basic structure similar to the compound but lacks the nitro and phenyl substituents.
Indole: Another heterocyclic compound with a similar aromatic ring system but different nitrogen positioning.
Imidazole: Contains a five-membered ring with two non-adjacent nitrogen atoms, showing different chemical properties.
Uniqueness: 1-acetyl-5-{2-nitrophenyl}-3-phenyl-4,5-dihydro-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities
特性
CAS番号 |
152192-64-8 |
|---|---|
分子式 |
C17H15N3O3 |
分子量 |
309.32g/mol |
IUPAC名 |
1-[3-(2-nitrophenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]ethanone |
InChI |
InChI=1S/C17H15N3O3/c1-12(21)19-17(14-9-5-6-10-16(14)20(22)23)11-15(18-19)13-7-3-2-4-8-13/h2-10,17H,11H2,1H3 |
InChIキー |
LASNDSHWBVPSLM-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C(CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3[N+](=O)[O-] |
正規SMILES |
CC(=O)N1C(CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



